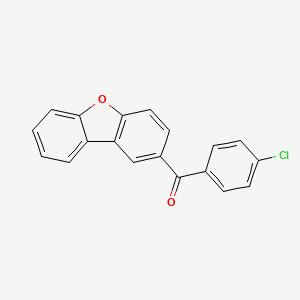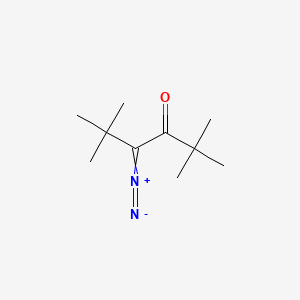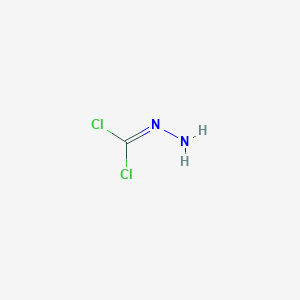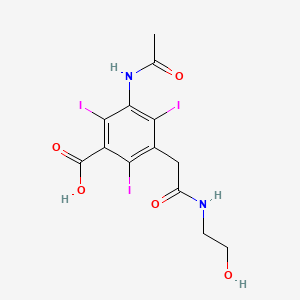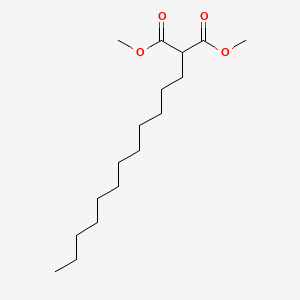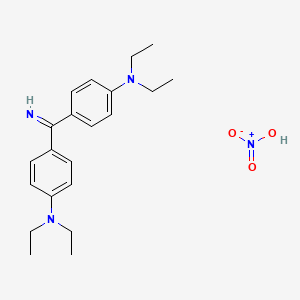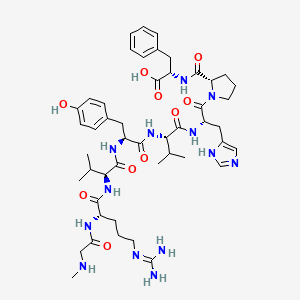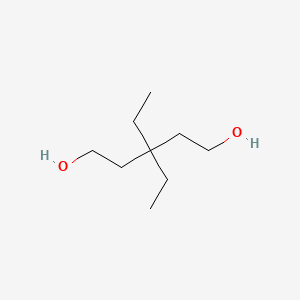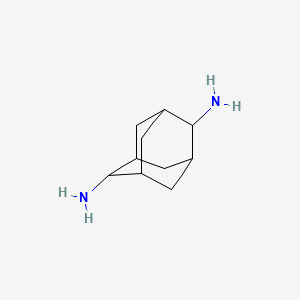
2-Methyl-1,3-dioxepane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,3-dioxepane-2-carboxylic acid is an organic compound with the molecular formula C6H10O4. It is a cyclic ester, specifically a lactone, and is characterized by a seven-membered ring containing an oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-dioxepane-2-carboxylic acid typically involves the ring-opening polymerization of cyclic ketene acetals. One common method includes the use of free radical initiators to promote the polymerization process . For instance, the reaction can be carried out in a solvent like dimethyl sulfoxide (DMSO) at 30°C under a nitrogen atmosphere using a radical initiator such as V-70 .
Industrial Production Methods
Industrial production of this compound may involve similar polymerization techniques but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,3-dioxepane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into more reduced forms, such as alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for such compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-1,3-dioxepane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of biodegradable polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Methyl-1,3-dioxepane-2-carboxylic acid exerts its effects involves its ability to undergo ring-opening polymerization. This process incorporates ester moieties into the polymer backbone, which can then interact with various molecular targets and pathways. The specific interactions depend on the functional groups present in the polymer and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,3-dioxolane-2-carboxylic acid: A similar compound with a five-membered ring instead of a seven-membered ring.
1,3-Dioxanes: Compounds with a six-membered ring containing two oxygen atoms.
Uniqueness
2-Methyl-1,3-dioxepane-2-carboxylic acid is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its five- and six-membered counterparts. This uniqueness makes it valuable in the synthesis of polymers with specific characteristics and applications.
Propiedades
Número CAS |
38088-73-2 |
|---|---|
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
2-methyl-1,3-dioxepane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-7(6(8)9)10-4-2-3-5-11-7/h2-5H2,1H3,(H,8,9) |
Clave InChI |
KPXJFBWLBGTSQV-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCCCO1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


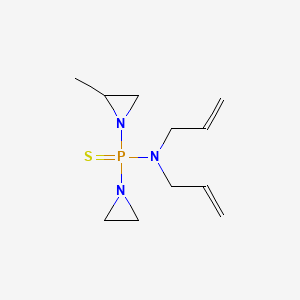

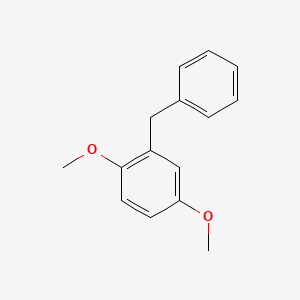
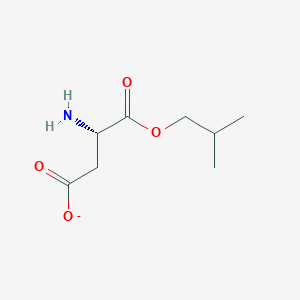
![3,5a,9-Trimethyl-3a,5,5a,9,9a,9b-hexahydronaphtho[1,2-b]furan-2,8(3h,4h)-dione](/img/structure/B14659612.png)
